Berberine sulfate

Vue d'ensemble

Description

Berberine sulfate is a naturally occurring isoquinoline alkaloid derived from various plants, including Coptis chinensis and Berberis vulgaris . It has been traditionally used in Chinese and Ayurvedic medicine for its antibacterial, anti-inflammatory, and antidiarrheal properties . This compound is known for its high water solubility, making it suitable for various pharmaceutical formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of berberine sulfate involves several steps:

Extraction: Crude berberine is extracted from plant sources.

Neutralization and Recrystallization: The hydrogen sulfate berberine is neutralized with sodium hydroxide, followed by recrystallization using ethanol to obtain the final this compound product.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves the use of advanced filtration, drying, and recrystallization techniques to meet pharmaceutical standards .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, converting it into oxyberberine.

Reduction: It can be reduced to form dihydroberberine under specific conditions.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxyberberine: Formed through oxidation.

Dihydroberberine: Formed through reduction.

Applications De Recherche Scientifique

Antimicrobial Activity

Mechanism of Action:

Berberine sulfate has demonstrated notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. It disrupts microbial cell membranes and interferes with metabolic processes, leading to cell death.

- Study Findings: Research indicates that this compound exhibits significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant strains. Its mode of action includes inhibition of bacterial DNA synthesis and modulation of quorum sensing pathways .

Cancer Treatment

Mechanisms in Oncology:

this compound has been extensively studied for its anticancer properties. It induces apoptosis in cancer cells through multiple biochemical pathways, including the modulation of cell cycle regulators and the activation of pro-apoptotic factors.

- Case Studies: Recent clinical trials have highlighted berberine's potential in sensitizing cancer cells to chemotherapy, thereby overcoming drug resistance. Its low toxicity profile towards normal cells enhances its viability as a therapeutic agent .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Colorectal Cancer | Inhibition of proliferation | |

| Lung Cancer | Modulation of signaling pathways |

Anti-Inflammatory Effects

Role in Inflammation:

this compound exhibits immunomodulatory effects, making it a candidate for treating inflammatory diseases. It reduces the secretion of pro-inflammatory cytokines and enhances anti-inflammatory cytokines.

- Research Insights: A study demonstrated that pretreatment with this compound significantly reduced tissue injury in endotoxemic mice by inhibiting the production of TNF-α and IL-6, thereby improving survival rates .

| Inflammatory Condition | Effect | Reference |

|---|---|---|

| Sepsis | Reduced mortality | |

| Acute Lung Injury | Attenuated tissue damage | |

| Intestinal Injury | Improved recovery |

Pharmacokinetics and Bioavailability

Despite its promising applications, this compound faces challenges regarding bioavailability. Research is ongoing to develop novel formulations that enhance its absorption and therapeutic efficacy.

Mécanisme D'action

Berberine sulfate exerts its effects through multiple mechanisms:

AMP-activated protein kinase (AMPK) Activation: Enhances glucose uptake and lipid metabolism.

Nuclear Factor κB (NF-κB) Inhibition: Reduces inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation: Influences cell growth and apoptosis.

Hypoxia-Inducible Factor 1α (HIF-1α) Regulation: Affects cellular response to low oxygen levels.

Comparaison Avec Des Composés Similaires

Berberine Hydrochloride: Another salt form of berberine with lower water solubility compared to berberine sulfate.

Berberine Bisulfate: Similar in structure but with different solubility properties.

Uniqueness: this compound’s high water solubility makes it more versatile for pharmaceutical applications, especially in formulations requiring rapid absorption and bioavailability .

Activité Biologique

Berberine sulfate (BS) is a quaternary ammonium salt derived from the isoquinoline alkaloid berberine, primarily extracted from plants such as Berberis vulgaris and Coptis chinensis. It has gained attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant clinical studies.

This compound exerts its biological effects through various mechanisms:

- Cell Cycle Regulation : Berberine has been shown to induce cell cycle arrest in cancer cells. At low concentrations, it arrests cells in the G1 phase, while higher concentrations lead to G2/M phase arrest. This is mediated by the upregulation of the BTG2 gene and modulation of proapoptotic and antiapoptotic proteins such as p53 and Bcl-2 .

- Apoptosis Induction : Berberine activates apoptotic pathways by increasing levels of pro-apoptotic proteins (e.g., Bax, caspases) and decreasing anti-apoptotic proteins (e.g., c-IAP1, XIAP). It also enhances reactive oxygen species (ROS) production, which plays a crucial role in apoptosis signaling .

- Anti-inflammatory Effects : this compound modulates several signaling pathways, including AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-κB), contributing to its anti-inflammatory properties. These pathways are critical in regulating inflammation and cellular stress responses .

- Antimicrobial Activity : this compound exhibits significant antimicrobial effects against various pathogens, including Escherichia coli and Vibrio cholerae. Clinical trials have demonstrated its efficacy in reducing diarrhea caused by these pathogens .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

1. Gastrointestinal Disorders

A randomized controlled trial involving 165 adults with acute diarrhea due to enterotoxigenic E. coli showed that a single oral dose of 400 mg BS significantly reduced stool volume and diarrhea duration compared to controls. The study indicated that BS is an effective antisecretory agent for ETEC diarrhea .

2. Cancer Treatment

Berberine’s anticancer potential has been explored in various studies. It has been shown to inhibit the proliferation of multiple cancer cell lines through cell cycle arrest and apoptosis induction. For instance, studies on colon cancer cells revealed that berberine leads to significant downregulation of anti-apoptotic genes and activation of apoptotic pathways .

3. Inflammatory Bowel Disease

In a Phase I trial involving patients with ulcerative colitis, berberine significantly decreased the Geboes grade—a composite measure of tissue inflammation—demonstrating its potential as an adjunct therapy for inflammatory bowel diseases .

Toxicity and Safety

While this compound is generally considered safe, some studies have reported side effects at higher doses. For example, administration of 50 mg/kg in rats caused gastrointestinal disturbances . However, no significant side effects were noted in clinical trials involving human subjects .

Case Studies and Clinical Trials

The following table summarizes key findings from notable studies on this compound:

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Rabbani et al. (1987) | 165 adults with ETEC diarrhea | 400 mg BS single dose | Reduced stool volume; 42% stopped diarrhea vs. 20% control |

| Zhang et al. (2020) | Patients with ulcerative colitis | Berberine vs placebo | Significant reduction in Geboes grade; well tolerated |

| Various Cancer Studies | Multiple cancer cell lines | Berberine treatment | Induced apoptosis; cell cycle arrest observed |

Propriétés

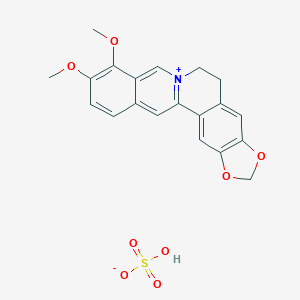

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISRTQBQFQMSLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979387 | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

633-66-9, 316-41-6 | |

| Record name | Berberine bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberine sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERBERINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A4M9800W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.